molecular formula C8H8BrF3N2 B12953832 2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline

2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline

Cat. No.: B12953832
M. Wt: 269.06 g/mol
InChI Key: QQHSKXOAGPZWCQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains a bromine atom and a trifluoromethyl group (-CF3). The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as hexafluoroisopropanol (HFIP) to facilitate the reaction and achieve high selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the choice of catalysts and reaction conditions is crucial to minimize by-products and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aniline derivatives with the bromine atom replaced by hydrogen.

    Substitution: Various substituted aniline derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. Additionally, the amino group can form hydrogen bonds with the active site of the target, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline is unique due to the presence of both the bromine atom and the trifluoromethyl group, which can significantly influence its reactivity and interactions with molecular targets. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8BrF3N2

Molecular Weight

269.06 g/mol

IUPAC Name

2-(aminomethyl)-6-bromo-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8BrF3N2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2H,3,13-14H2

InChI Key

QQHSKXOAGPZWCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)N)Br)C(F)(F)F

Origin of Product

United States

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